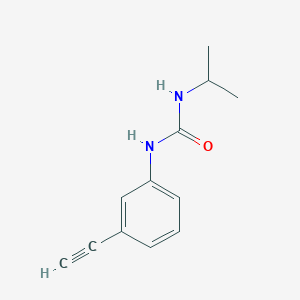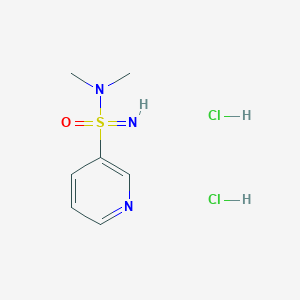![molecular formula C23H23N5O3S B2485636 N-(2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-5,6,7,8-四氢萘-2-磺酰胺 CAS No. 1021112-07-1](/img/structure/B2485636.png)
N-(2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)-5,6,7,8-四氢萘-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物及其衍生物已显示出有希望的抗癌活性 . 例如,某些衍生物已证明对乳腺癌细胞具有显着的细胞毒活性,优于药物厄洛替尼 . 它们诱导MDA-MB-231细胞凋亡,使细胞周期停滞在G2/M期 .
抗菌活性
该化合物已被发现具有抗菌特性 . 这使其成为开发新型抗菌药物的潜在候选药物。
止痛和抗炎活性
该化合物及其衍生物已显示出止痛和抗炎活性 . 这表明该化合物在疼痛管理和炎症性疾病治疗中具有潜在的应用。
抗氧化活性
该化合物已证明具有抗氧化特性 . 抗氧化剂对于保护机体免受自由基损伤至关重要,这种特性可以在开发保健补充剂或药物中得到利用。
抗病毒活性
该化合物已显示出抗病毒特性 . 这表明该化合物在开发抗病毒药物中具有潜在的应用。
酶抑制
该化合物及其衍生物已被发现能够抑制多种酶,包括碳酸酐酶、胆碱酯酶、碱性磷酸酶、抗脂肪酶和芳香酶 . 这种酶抑制活性在治疗多种疾病(包括癌症)中具有潜在的应用 .
作用机制
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .
生化分析
Biochemical Properties
Triazole compounds, including N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . The specific enzymes, proteins, and other biomolecules that N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with are not mentioned in the available literature.
Cellular Effects
Triazole derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities , which suggest that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl intermediate with suitable sulfonamide precursors under controlled conditions. The reaction might include several steps, such as nucleophilic substitution, esterification, and cyclization.
Industrial Production Methods: Industrial-scale production involves optimizing the synthetic route to maximize yield and purity. This includes the use of advanced catalysts and reagents to streamline the process and reduce the production cost.
化学反应分析
Types of Reactions:
Oxidation: Can undergo oxidation reactions, leading to the formation of sulfonamide derivatives.
Reduction: Reduction of certain functional groups within the molecule may yield different analogs.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products:
Oxidized sulfonamide derivatives.
Reduced analogs with varying degrees of saturation.
Scientific Research Applications: This compound is utilized in a variety of fields due to its versatile chemical nature:
Chemistry: Acts as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Used in biochemical studies to understand enzyme interactions and protein binding.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action: The mechanism by which this compound exerts its effects often involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazolopyridazine core facilitates binding to these targets, modulating their activity and leading to desired biological effects. Pathways involved might include inhibition or activation of enzymatic processes.
相似化合物的比较
Other triazolopyridazines.
Sulfonamide derivatives with analogous structures.
Uniqueness:
Unique combination of triazolopyridazine and sulfonamide structures.
Enhanced binding affinity and specificity to certain molecular targets compared to other compounds in its class.
In essence, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound with multifaceted applications, reflecting its significance in various scientific and industrial domains. This complexity makes it a valuable subject for continued research and development.
属性
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-32(30,20-11-10-17-6-4-5-9-19(17)16-20)24-14-15-31-22-13-12-21-25-26-23(28(21)27-22)18-7-2-1-3-8-18/h1-3,7-8,10-13,16,24H,4-6,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZVLHKDNRDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)
![2-Methyl-6-{[1-(2,3,4-trimethoxybenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2485557.png)
![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)


![2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485566.png)

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2485569.png)
![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)
![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)
![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)
